6-Nitroisoindolin-1-one
Overview
Description
Synthesis Analysis
The synthesis of 6-Nitroisoindolin-1-one and related compounds involves several methods, including optimized synthesis conditions and palladium-catalyzed reactions. For instance, Ziyadullaev et al. (2020) developed a method for synthesizing 6-nitro-3,4-dihydroquinazolin-4-one, a closely related compound, which involved spectrophotometric determination and optimizing synthesis conditions such as temperature and reaction time to avoid byproducts like dinitro derivatives (Ziyadullaev et al., 2020). Similarly, Keddie et al. (2005) introduced a synthesis pathway for isoindoline nitroxides, which could potentially be adapted for 6-Nitroisoindolin-1-one synthesis, through palladium-catalysed Heck alkenylation (Keddie et al., 2005).
Molecular Structure Analysis
The molecular structure of 6-Nitroisoindolin-1-one and its derivatives is characterized through various spectroscopic techniques, including IR, Mass, 1H, and 13C NMR spectroscopy. These studies reveal the structural features and the influence of nitro substitution on the isoindoline framework. For example, the structure of synthesized compounds like 6-nitro-3,4-dihydroquinazolin-4-one is established through detailed spectroscopic analysis, demonstrating the methods to identify and characterize similar nitroisoindolinone compounds (Ziyadullaev et al., 2020).
Chemical Reactions and Properties
6-Nitroisoindolin-1-one undergoes various chemical reactions, including palladium-catalyzed coupling reactions, which are essential for modifying its structure and enhancing its properties. For instance, the palladium-catalyzed aminocarbonylation of the Blaise reaction intermediate offers a route to synthesize (Z)-3-methyleneisoindolin-1-ones, showcasing the chemical versatility of the isoindolinone nucleus (Xuan et al., 2016).
Scientific Research Applications
Neuroscience Research : 6-Nitroisoindolin-1-one-containing nitroindoline precursors are used to activate neuronal glutamate ion channels upon photolysis, aiding in the study of neuronal activity (Papageorgiou, Ogden, & Corrie, 2004) .
Cancer Research : This compound has shown significant tumor regression effects in mice without notable cardiotoxicity, hepatotoxicity, or nephrotoxicity, suggesting potential in cancer therapy (Mukherjee, Dutta, & Sanyal, 2013) .
Chemical Synthesis : (S)-6-Nitroindoline-2-carboxylic acid, a derivative, is a substructure in biologically active natural products and is suitable for industrial applications due to its low cost and convenient reaction conditions (Liu, Qian, & Chen, 2010) .
Antibacterial and Antifungal Applications : Isoindoline-1,3-dione analogues have shown moderate biological activities, indicating potential use as antibacterial or antifungal agents (Sankhe & Chindarkar, 2021) .
Oximetry and Biological Probes : Isoindoline nitroxides, including derivatives of 6-Nitroisoindolin-1-one, serve as probes in biological systems due to their low cytotoxicity and favorable characteristics for Electron Paramagnetic Resonance, especially in oximetry studies (Khan et al., 2011; Shen et al., 2002) , .
HIV Research : 1,2-Dihydroisoquinolines, a class including derivatives of 6-Nitroisoindolin-1-one, act as potent HIV-1 integrase inhibitors, effective against resistant strains (Tandon et al., 2015) .
Melatonin Receptor Research : Melatonin analogues derived from 6H-isoindolo[2,1-a]indoles, related to 6-Nitroisoindolin-1-one, have been used to investigate the nature of the melatonin receptor binding site (Faust et al., 2000) .
properties
IUPAC Name |
6-nitro-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7-3-6(10(12)13)2-1-5(7)4-9-8/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFIHDGZIPOWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623522 | |
Record name | 6-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroisoindolin-1-one | |
CAS RN |
110568-64-4 | |
Record name | 6-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.